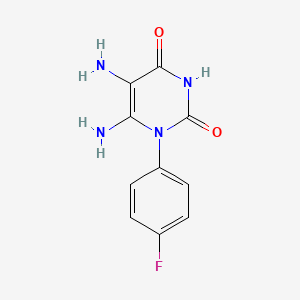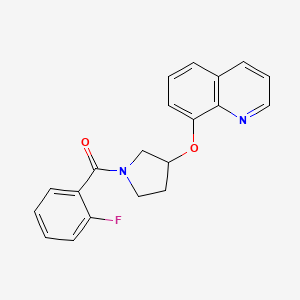
(2-Fluorophenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluorophenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone, also known as FL-118, is a novel synthetic compound that has gained attention in the field of cancer research. This compound has shown promising results in preclinical studies as a potential anticancer agent.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Properties and Theoretical Study
A study conducted by Al-Ansari (2016) investigated the spectroscopic properties of compounds similar to "(2-Fluorophenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone", focusing on their electronic absorption, excitation, and fluorescence properties. The research highlighted the compounds' dual fluorescence in non-polar and polar solvents and provided insights based on quantum chemistry calculations. This study contributes to understanding the effects of structure and environment on the spectroscopic behaviors of these compounds, which is crucial for their application in fluorescent materials or sensors (Al-Ansari, 2016).
Crystal Structure and DFT Study
Another significant contribution to the field is the work by Huang et al. (2021), which delved into the synthesis, crystal structure, and density functional theory (DFT) study of boric acid ester intermediates with benzene rings, closely related to the chemical structure . This research provides detailed insights into the molecular structures, electrostatic potential, and physicochemical properties of the compounds through crystallographic and conformational analyses, supporting their potential use in materials science and pharmaceutical chemistry (Huang et al., 2021).
Tubulin Polymerization Inhibitors
In the field of medicinal chemistry, Srikanth et al. (2016) explored the design, synthesis, and biological evaluation of 2-anilino-3-aroylquinolines, which share structural similarities with "(2-Fluorophenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone". These compounds demonstrated remarkable antiproliferative activity against various cancer cell lines by inhibiting tubulin polymerization, showcasing the potential of such molecules in cancer therapy (Srikanth et al., 2016).
Fluorescence Sensing of Zinc Ions
Park et al. (2015) synthesized a chemosensor based on quinoline, which is relevant to the structural framework of "(2-Fluorophenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone". This sensor demonstrated significant fluorescence enhancement upon binding with zinc ions, indicating its application in detecting and quantifying Zn2+ in biological and aqueous samples. Such studies are vital for developing new sensors for environmental and biological monitoring (Park et al., 2015).
Eigenschaften
IUPAC Name |
(2-fluorophenyl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c21-17-8-2-1-7-16(17)20(24)23-12-10-15(13-23)25-18-9-3-5-14-6-4-11-22-19(14)18/h1-9,11,15H,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTVMOKTHNHXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

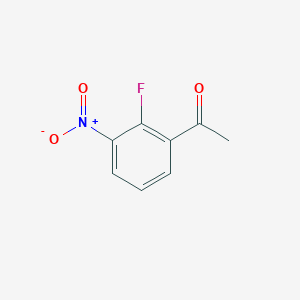
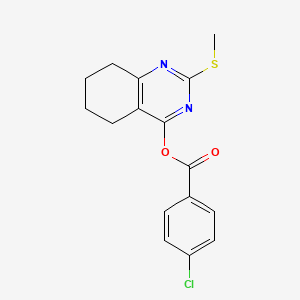
![(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2651170.png)
![2-[cyano(4-fluoro-3-nitrophenyl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2651173.png)
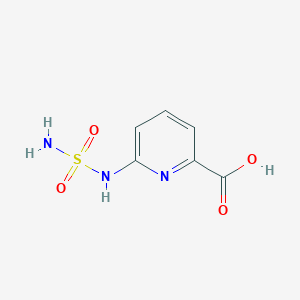
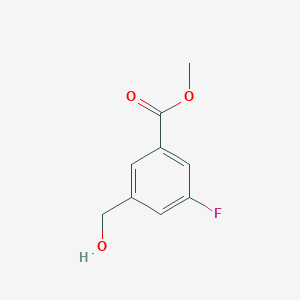


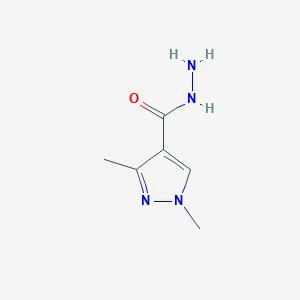
![N-(2,4-dimethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2651185.png)
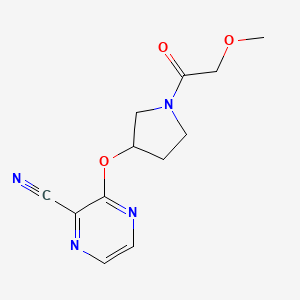
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2651187.png)
